tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core piperidine ring One common approach is the reaction of piperidine with tert-butyl chloroformate under controlled conditions to form the tert-butyl carbamate derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidinyl ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often facilitated by strong bases.
Major Products Formed:
Oxidation: Formation of a pyrrolidin-1-one derivative.
Reduction: Formation of a piperidine-1-ol derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, analgesic, or antiviral properties.
Industry: In the chemical industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological activity being studied.
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may differ in the substituents attached to the ring.
Piperidine derivatives: These compounds have a similar piperidine ring but may have different functional groups.
Uniqueness: The presence of the tert-butyl group and the specific arrangement of the hydroxypyrrolidinyl and piperidine rings make this compound unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H29ClN2O3 |
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Molecular Weight |
320.85 g/mol |
IUPAC Name |
tert-butyl 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)10-16-7-6-13(18)11-16;/h12-13,18H,4-11H2,1-3H3;1H/t13-;/m1./s1 |
InChI Key |
BTQXBBUMQUZBOD-BTQNPOSSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CC[C@H](C2)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(C2)O.Cl |
Origin of Product |
United States |
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